2,5-Dimethylthiophene-3-carbaldehyde
Overview
Description
2,5-Dimethylthiophene-3-carbaldehyde is an aromatic organic compound belonging to the thiophene family. It is characterized by a thiophene ring substituted with two methyl groups at positions 2 and 5, and an aldehyde group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene-3-carbaldehyde typically involves the formylation of 2,5-dimethylthiophene. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylthiophene reacts with a formylating agent such as dichloromethoxymethane in the presence of a Lewis acid like titanium tetrachloride. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: 2,5-Dimethylthiophene-3-carboxylic acid.
Reduction: 2,5-Dimethylthiophene-3-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,5-Dimethylthiophene-3-carbaldehyde has garnered significant attention in scientific research due to its versatile applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 2,5-Dimethylthiophene-3-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and leading to various biological outcomes .
Comparison with Similar Compounds
2,5-Dimethylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Methylthiophene-2-carbaldehyde: Has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,5-Dimethylfuran-3-carbaldehyde: Contains a furan ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
Uniqueness: 2,5-Dimethylthiophene-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
2,5-dimethylthiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIQPBIZBQRJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376426 | |
Record name | 2,5-dimethylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26421-44-3 | |
Record name | 2,5-dimethylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26421-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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